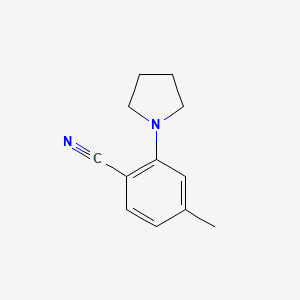

4-Methyl-2-(pyrrolidin-1-yl)benzonitrile

Descripción general

Descripción

4-Methyl-2-(pyrrolidin-1-yl)benzonitrile is a chemical compound characterized by a benzene ring substituted with a methyl group and a pyrrolidinyl group, along with a nitrile functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(pyrrolidin-1-yl)benzonitrile typically involves the reaction of 4-methylbenzonitrile with pyrrolidine under specific conditions. The reaction can be carried out using a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and pressure are optimized to maximize the efficiency of the reaction and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: 4-Methyl-2-(pyrrolidin-1-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form a carboxylic acid.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The pyrrolidinyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

Substitution: Halogenating agents like bromine (Br₂) in the presence of a catalyst.

Major Products Formed:

Oxidation: 4-Methyl-2-(pyrrolidin-1-yl)benzoic acid.

Reduction: 4-Methyl-2-(pyrrolidin-1-yl)benzylamine.

Substitution: Brominated derivatives of the pyrrolidinyl group.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds, including those similar to 4-Methyl-2-(pyrrolidin-1-yl)benzonitrile, exhibit significant anticancer properties. For instance, studies have shown that certain pyrrolidine derivatives can act as antagonists to the CXCR4 chemokine receptor, which is implicated in cancer metastasis. Compounds with similar structures demonstrated effective binding affinities and antimetastatic activity in vivo, suggesting potential applications in cancer treatment .

Antimicrobial Properties

Pyrrolidine-containing compounds have also been explored for their antimicrobial activities. The presence of the pyrrolidine ring enhances the biological activity of these compounds against various pathogens. This characteristic makes them candidates for developing new antimicrobial agents .

Anticonvulsant Effects

The anticonvulsant properties of pyrrolidine derivatives have been documented in scientific literature. Compounds derived from the pyrrolidine scaffold have shown promise in preventing seizures by blocking sodium channels, indicating their potential use as anticonvulsants . Specific case studies demonstrated that certain derivatives exhibited good activity in seizure models, suggesting their viability for further development as therapeutic agents for epilepsy.

Histamine Receptor Modulation

Pyrrolidine derivatives have been investigated for their ability to modulate histamine receptors. Compounds like this compound can act as histamine receptor antagonists, which may provide relief from allergic reactions and other histamine-related conditions . This application underscores the compound's relevance in treating conditions such as allergies and gastric acid-related disorders.

Synthesis of Complex Molecules

The synthetic versatility of pyrrolidine derivatives allows them to serve as building blocks for more complex molecules in organic synthesis. The use of microwave-assisted organic synthesis (MAOS) has been highlighted as an efficient method for synthesizing these compounds, leading to increased yields and reduced reaction times . This efficiency is crucial for pharmaceutical development, where time and cost-effectiveness are paramount.

Crystal Structure Analysis

Studies involving the crystallization of this compound and its analogs provide insights into their molecular geometry and interactions at the atomic level. Such structural analyses are essential for understanding how these compounds interact with biological targets, which can inform the design of more effective drugs .

Comparative Data Table

Mecanismo De Acción

The mechanism by which 4-Methyl-2-(pyrrolidin-1-yl)benzonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidinyl group can influence the binding affinity and selectivity of the compound, while the nitrile group can participate in hydrogen bonding and other interactions.

Comparación Con Compuestos Similares

4-Methyl-2-(pyrrolidin-1-yl)benzonitrile is similar to other compounds containing the pyrrolidine ring, such as:

Pyrrolidine: A versatile scaffold used in drug discovery.

Alpha-PiHP: A synthetic cathinone with psychostimulant effects.

Indole derivatives: Compounds with various biological activities.

Actividad Biológica

4-Methyl-2-(pyrrolidin-1-yl)benzonitrile is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a benzonitrile moiety with a pyrrolidine ring, which may confer various pharmacological properties. The following sections will explore its biological activities, synthesis, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHN

- Molecular Weight : Approximately 172.23 g/mol

- CAS Number : 1248825-35-5

The structural characteristics of this compound allow for potential interactions with biological targets, such as receptors or enzymes, which can lead to various therapeutic applications.

1. Androgen Receptor Modulation

Research indicates that compounds similar to this compound exhibit selective androgen receptor modulator (SARM) properties. For instance, a derivative of this compound was reported to have anabolic effects on muscle and central nervous system tissues while showing neutral effects on the prostate gland . This suggests a potential application in hormone-related therapies, particularly in conditions like muscle wasting or certain cancers.

2. Inhibition of Lysine-Specific Demethylase 1 (LSD1)

A study focused on the design of derivatives related to this compound demonstrated potent inhibitory activity against LSD1, an enzyme implicated in various cancers . The most active derivative showed promising selectivity and efficacy in biochemical assays, indicating that modifications to the pyrrolidine ring can enhance biological activity.

3. Antimicrobial and Antitumor Properties

Compounds containing pyrrolidine rings have been noted for their antimicrobial and antitumor activities. The nitrile group present in this compound may facilitate nucleophilic addition reactions that are beneficial for developing new antimicrobial agents. Additionally, studies have suggested that similar compounds exhibit significant cytotoxicity against various cancer cell lines, further supporting their potential as therapeutic agents.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 4-methylbenzonitrile with pyrrolidine under controlled conditions, often utilizing solvents like ethanol or dimethyl sulfoxide. The process generally requires heating and stirring for several hours to ensure complete conversion to the desired product.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 3-(Pyrrolidin-1-yl)benzonitrile | 0.97 | Different position of pyrrolidine attachment |

| 4-(Piperidin-1-yl)benzonitrile | 0.92 | Contains a piperidine ring instead of pyrrolidine |

| 4-(Pyrrolidin-1-yl)-1-naphthonitrile | 0.90 | Naphthalene core offers different electronic properties |

| 3-(Piperidin-1-yl)benzonitrile | 0.90 | Similar structure but different nitrogen ring |

| 2-(Pyrrolidin-1-yl)benzonitrile | 0.88 | Alternative position of the pyrrolidine group |

This table highlights how structural variations can influence biological activity and pharmacological profiles.

Case Studies

Several studies have focused on the biological evaluation of compounds related to this compound:

- LSD1 Inhibition : In a study published in Bioorganic & Medicinal Chemistry Letters, researchers evaluated a series of derivatives that demonstrated significant potency against LSD1, with implications for cancer treatment .

- SARM Development : Another study reported on the development of SARMs based on pyrrolidine derivatives, showcasing their anabolic effects without adverse impacts on prostate tissue .

Propiedades

IUPAC Name |

4-methyl-2-pyrrolidin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-10-4-5-11(9-13)12(8-10)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEASDUINZLIENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#N)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.